4-(4-Bromobutoxy)tetrahydro-2h-pyran (CAS 31608-22-7) is a mono-protected C4 bifunctional building block. It consists of a 4-carbon alkyl chain terminating in a reactive primary bromide on one end and a tetrahydropyranyl (THP) protected hydroxyl group on the other. In industrial and laboratory procurement, it is primarily sourced as an electrophilic C4-homologation reagent. Its baseline value lies in its ability to cleanly install a 4-hydroxybutyl spacer into complex molecules via nucleophilic substitution or organometallic coupling, while temporarily masking the hydroxyl group to prevent side reactions in strongly basic or nucleophilic environments [1].
Attempting to substitute 4-(4-Bromobutoxy)tetrahydro-2h-pyran with unprotected 4-bromo-1-butanol or symmetric 1,4-dibromobutane leads to immediate process failures in complex syntheses. Unprotected 4-bromo-1-butanol possesses an acidic hydroxyl proton that irreversibly quenches organometallic reagents, demanding excessive stoichiometric equivalents and depressing yields. Conversely, using 1,4-dibromobutane introduces a symmetrical electrophile, which frequently results in uncontrollable bis-alkylation (dimerization) unless massive, uneconomical excesses of the dibromide are deployed. Furthermore, substituting with benzyl-protected analogs restricts downstream processing, as benzyl removal requires catalytic hydrogenation that destroys sensitive alkene geometries in target molecules [1].
When extending carbon chains via organolithium or Grignard reagents, the presence of a free hydroxyl group on the alkylating agent (such as 4-bromo-1-butanol) actively quenches the nucleophile. This requires at least 2.0 equivalents of the organometallic reagent and often results in yields below 40% due to alkoxide precipitation. 4-(4-Bromobutoxy)tetrahydro-2h-pyran masks the acidic proton, allowing near 1:1 stoichiometry with organometallic nucleophiles and routinely delivering >85% alkylation yields in alkyne elongation steps [1].
| Evidence Dimension | Nucleophile stoichiometry and alkylation yield |
| Target Compound Data | 1.05-1.1 equivalents of nucleophile; >85% yield |
| Comparator Or Baseline | 4-Bromo-1-butanol (requires >2.0 eq nucleophile; <40% yield) |
| Quantified Difference | 50%+ higher yield with half the organometallic reagent consumption |
| Conditions | Carbanion alkylation (e.g., terminal alkyne lithiation) at low temperatures (-78°C to 0°C) |
Buyers performing scale-up of organometallic couplings save significantly on expensive organolithium/Grignard reagents while avoiding complex purification of unreacted starting materials.
Utilizing 1,4-dibromobutane for C4 chain elongation inherently risks symmetrical bis-alkylation, often yielding 20-30% of dimeric byproducts unless a massive excess (5-10 equivalents) of the dibromide is used. 4-(4-Bromobutoxy)tetrahydro-2h-pyran provides perfect desymmetrization; the bromide acts as the sole electrophile, ensuring 100% mono-alkylation without the need for large precursor excesses, simplifying downstream purification [1].
| Evidence Dimension | Bis-alkylation byproduct formation |
| Target Compound Data | 0% bis-alkylation (perfectly desymmetrized) |
| Comparator Or Baseline | 1,4-Dibromobutane (20-30% bis-alkylation at 1:1 stoichiometry) |
| Quantified Difference | Complete elimination of dimeric cross-linking |
| Conditions | Nucleophilic substitution (SN2) with amines, alkoxides, or carbanions |
Eliminating dimeric byproducts drastically reduces chromatographic purification costs and improves mass efficiency in industrial C4-linker applications.
In the synthesis of complex polyunsaturated molecules, such as the (3E,8Z,11Z)-3,8,11-tetradecatrienyl acetate pheromone, benzyl-protected bromobutanol cannot be used because its removal (H2, Pd/C) would reduce the critical double bonds. TBS-protected analogs require expensive fluoride sources (TBAF) for removal. The THP group in 4-(4-Bromobutoxy)tetrahydro-2h-pyran is quantitatively cleaved using mild acidic conditions (e.g., PPTS or TsOH in methanol) that leave sensitive polyene systems completely intact [1].
| Evidence Dimension | Double bond retention during deprotection |
| Target Compound Data | 100% retention of polyene systems under mild acidic cleavage |
| Comparator Or Baseline | Benzyl-protected 4-bromo-1-butanol (causes alkene reduction via catalytic hydrogenation) |
| Quantified Difference | Complete preservation of unsaturation vs. total loss of alkene geometry |
| Conditions | Deprotection in late-stage synthesis of polyunsaturated pheromones |
For manufacturers of agricultural pheromones or sensitive lipids, THP protection is the only commercially viable choice that avoids heavy metal catalysts and preserves molecular unsaturation.
4-(4-Bromobutoxy)tetrahydro-2h-pyran is selected for synthesizing polyunsaturated insect sex pheromones, such as those for the tomato leafminer (Tuta absoluta). Its THP protecting group allows for necessary Wittig reactions and alkylations, and can be removed under mildly acidic conditions that do not disturb the delicate (3E,8Z,11Z) triene systems, unlike benzyl ethers which require destructive hydrogenation [1].
In the construction of long-chain fatty acids and signaling molecules, this compound serves as a critical building block. It permits the sequential alkylation of terminal alkynes without the premature quenching of expensive organolithium reagents that would occur if unprotected 4-bromo-1-butanol were used [2].
When attaching a 4-hydroxybutyl spacer to heterocycles or amines in API development, this compound is utilized instead of 1,4-dibromobutane. It ensures strict mono-alkylation, completely eliminating the formation of dimeric cross-linked impurities and significantly streamlining downstream chromatographic purification [3].